JH I JH I Juvenile hormone I is a member of the juvenile hormone family of compounds that is the methyl ester of methyl (2E,6E,10R,11S)-10,11-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecanoic acid. It is an enoate ester, an epoxide, a fatty acid methyl ester and a juvenile hormone.
Brand Name: Vulcanchem
CAS No.: 13804-51-8
VCID: VC21324949
InChI: InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1
SMILES: CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC
Molecular Formula: C18H30O3
Molecular Weight: 294.4 g/mol

JH I

CAS No.: 13804-51-8

Cat. No.: VC21324949

Molecular Formula: C18H30O3

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

JH I - 13804-51-8

CAS No. 13804-51-8
Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
IUPAC Name methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate
Standard InChI InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1
Standard InChI Key RQIDGZHMTWSMMC-TZNPKLQUSA-N
Isomeric SMILES CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC
SMILES CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC
Canonical SMILES CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC

Chemical Structure and Properties

Molecular Structure and Classification

Juvenile Hormone I is chemically defined as the methyl ester of methyl (2E,6E,10R,11S)-10,11-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecanoic acid . It belongs to several chemical classifications, functioning simultaneously as:

  • An enoate ester

  • An epoxide

  • A fatty acid methyl ester

  • A juvenile hormone

The compound features an epoxide group and ester linkage that are critical to its biological function. Its sesquiterpenoid structure differs significantly from other animal hormones, contributing to its unique properties and specific biological activities .

Physical and Chemical Properties

Juvenile Hormone I possesses several distinct physical and chemical properties that contribute to its biological function. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
CAS Number13804-51-8
Synonyms12,14-Dihomojuvenate, Methyl 12,14-dihomojuvenate, Methyl-12-homojuvenate
Date Created (PubChem)October 26, 2006
Last ModifiedMarch 8, 2025

Table 1: Physical and chemical properties of Juvenile Hormone I

Biosynthesis and Regulation

Biosynthetic Source

Juvenile Hormone I is biosynthesized in specific endocrine glands called the corpora allata, which are located behind the insect brain . These specialized glands secrete juvenile hormones that are then released into the hemolymph (insect blood) to be transported throughout the body.

Regulatory Mechanisms

The production of Juvenile Hormone I is regulated through several sophisticated mechanisms:

  • Stimulation by allatotropins: These short peptides bind to G-protein coupled receptors on the corpora allata, signaling the glands to produce juvenile hormone .

  • Inhibition by allatostatins: These fall into three classes (allatostatin A, B, and C) and inhibit juvenile hormone production when necessary .

  • Secondary metabolic control: The level of juvenile hormone in the hemolymph is further regulated through metabolic inactivation processes .

This multi-layered regulation allows for precise control of juvenile hormone titers, which is essential given its crucial roles in development and reproduction.

Transportation and Metabolism

Juvenile Hormone Binding Proteins

Once secreted into the hemolymph, Juvenile Hormone I is transported by specialized carrier proteins known as Juvenile Hormone Binding Proteins (JHBPs) . These proteins are essential for the balance of juvenile hormone titer and serve several critical functions:

  • Protection of the hormone from degradation by metabolic enzymes

  • Transport of the lipophilic hormone through the aqueous hemolymph

  • Targeted delivery to specific tissues and receptors

Research on Helicoverpa armigera has identified two JHBP genes (HaJHBP1 and HaJHBP2) that are predominantly expressed in larval fat body, with peak expression during fourth and fifth instars . Experimental evidence shows that treatment with methoprene, a juvenile hormone analog, significantly induces the expression of these JHBP genes, while the juvenile hormone antagonist precocene downregulates them .

Metabolism and Degradation

The metabolism of Juvenile Hormone I involves specialized enzymes that deactivate the hormone when its presence is no longer required. This process is particularly important during metamorphosis when juvenile hormone levels must decline to allow for proper transition to adult form.

Physiological Functions

Role in Development and Metamorphosis

Juvenile Hormone I plays a pivotal role in insect development through several key mechanisms:

  • Maintenance of juvenile characteristics: During larval development, the presence of juvenile hormone ensures that insects retain their larval features when molting .

  • Metamorphosis regulation: In concert with ecdysteroids (molting hormones), juvenile hormone orchestrates molting and metamorphosis . The decline in juvenile hormone levels at specific developmental stages allows for metamorphic molts to occur.

  • Prevention of premature metamorphosis: By maintaining appropriate levels of juvenile hormone during larval stages, premature metamorphosis is prevented, allowing for proper growth and development .

Role in Reproduction

Beyond development, Juvenile Hormone I serves important functions in insect reproduction:

  • Vitellogenin synthesis: In many species, juvenile hormone stimulates the production of vitellogenin, an egg yolk precursor protein .

  • Reproductive behavior regulation: Various aspects of mating and reproductive behavior are coordinated by juvenile hormone levels .

  • Reproductive tissue development: The hormone plays a role in the maturation of reproductive organs and tissues.

Research published in The Journal of Research on the Lepidoptera has examined how environmental conditions affect hormone-mediated processes like mating behavior in butterflies, demonstrating the critical role of hormonal regulation in reproductive success .

Comparative Analysis with Other Juvenile Hormones

Structural Comparison

Juvenile Hormone I is one of several juvenile hormone variants, including JH 0, JH II, JH III, and JH III bisepoxide (JHB3) . While these compounds share core structural features, they differ in their methyl branching patterns and epoxide positioning.

The following table compares key features of Juvenile Hormone I and Juvenile Hormone II:

FeatureJuvenile Hormone IJuvenile Hormone II
Molecular FormulaC18H30O3C17H28O3
StructureContains additional methyl groupOne fewer methyl group
OccurrenceSpecific to LepidopteraSpecific to Lepidoptera

Table 2: Comparison between Juvenile Hormone I and Juvenile Hormone II

Evolutionary Distribution

The distribution of different juvenile hormone variants across insect orders reveals interesting evolutionary patterns:

  • Juvenile Hormone III is the most common variant, found in most insect orders .

  • Juvenile Hormone 0, I, and II are primarily found in Lepidoptera, suggesting order-specific adaptations .

  • Juvenile Hormone III bisepoxide (JHB3) appears most important in Diptera (flies) .

  • Methyl farnesoate, a juvenile hormone III variant lacking the epoxide group, is found in crustaceans .

This distribution pattern suggests evolutionary adaptations of the juvenile hormone system to meet the specific developmental and reproductive requirements of different arthropod lineages.

Research Applications

Insect Growth Regulators

Understanding Juvenile Hormone I has led to the development of insect growth regulators (IGRs), a class of compounds that interfere with normal insect development by mimicking or disrupting juvenile hormone action. These include:

  • Juvenile hormone analogs: Synthetic compounds that mimic juvenile hormone action, preventing proper metamorphosis and causing developmental abnormalities.

  • Juvenile hormone antagonists: Compounds that interfere with juvenile hormone production or reception.

Experimental research demonstrates that treatment with the juvenile hormone analog methoprene significantly induces expression of JHBP genes, while the juvenile hormone antagonist precocene downregulates them . These findings validate the regulatory relationships and potential applications of these compounds in insect control strategies.

Applications in Agriculture and Vector Control

The understanding of Juvenile Hormone I and its functions has significant implications for:

  • Agricultural pest management: Targeting specific developmental stages of pest insects

  • Vector control: Managing populations of disease-carrying insects

  • Conservation of beneficial insects: Developing targeted control methods that spare beneficial species

Future Research Directions

The continued study of Juvenile Hormone I presents several promising avenues for future research:

  • Receptor identification and characterization: Despite advances in understanding juvenile hormone function, the specific mechanisms of receptor binding and signaling remain incompletely understood.

  • Comparative genomics: Further exploration of the evolutionary relationships between juvenile hormone variants across insect orders.

  • Development of new insect growth regulators: Creating more targeted and environmentally friendly compounds for pest management.

  • Ecological implications: Understanding how environmental factors influence juvenile hormone production and action in natural populations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator